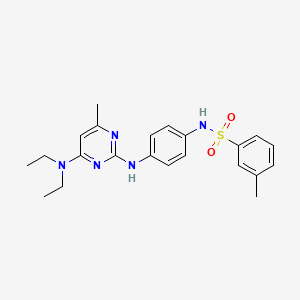![molecular formula C16H18N2O3S2 B2993587 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 895446-52-3](/img/structure/B2993587.png)
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide” seems to be a derivative of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine . This parent compound has a molecular weight of 140.206 and a molecular formula of C6H8N2S .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The parent compound, 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine, has a density of 1.4±0.1 g/cm3, a boiling point of 295.5±9.0 °C at 760 mmHg, and a melting point of 96-99ºC .Physical And Chemical Properties Analysis
The parent compound, 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine, has a flash point of 132.5±18.7 °C .Wissenschaftliche Forschungsanwendungen
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives have been extensively studied for their pharmacological applications, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties with minimal side effects. These compounds are recognized for their versatility in drug design, serving as essential scaffolds in the development of new therapeutic agents. The research emphasizes the broad therapeutic applicability of thiazole derivatives, underscoring their significant role in medicinal chemistry and pharmaceutical development (Leoni, Locatelli, Morigi, & Rambaldi, 2014; Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Sulfonamide and Thiazole Derivatives
Sulfonamides, incorporating the thiazole moiety, have been highlighted for their clinical use in various therapeutic areas such as diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and anti-inflammatory drugs. The review indicates a continuous need for novel sulfonamide derivatives for selective therapeutic applications, suggesting a promising area for future research in drug development (Carta, Scozzafava, & Supuran, 2012).
Antioxidant and Anti-inflammatory Potential
The pharmacological evaluation of thiazole derivatives has shown significant antioxidant and anti-inflammatory activities. These compounds have been synthesized and tested, revealing their potential as therapeutic agents in managing oxidative stress and inflammation. Such findings provide a foundation for further investigation into thiazole-based compounds for their therapeutic benefits (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).
Cyclophosphamide-Induced Cardiotoxicity
Research on cyclophosphamide, a drug structurally related to thiazole derivatives, has shed light on its cardiotoxic effects. Understanding the molecular mechanisms underlying these adverse effects, including the role of metabolic activation and oxidative stress, is crucial for mitigating the cardiotoxic risks associated with cyclophosphamide therapy (Iqubal, Iqubal, Sharma, Ansari, Najmi, Ali, Ali, & Haque, 2019).
Eigenschaften
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-11-5-7-12(8-6-11)23(20,21)10-9-15(19)18-16-17-13-3-2-4-14(13)22-16/h5-8H,2-4,9-10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTPVFUOCPOUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]but-2-enamide](/img/structure/B2993505.png)
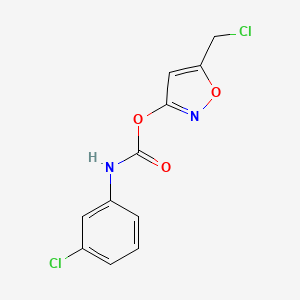
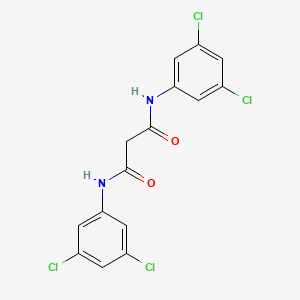

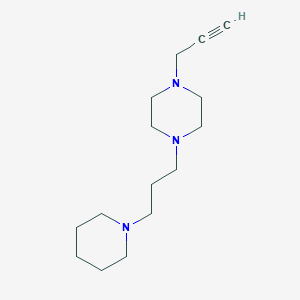
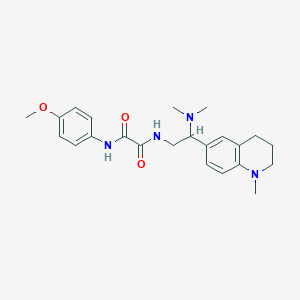
![2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B2993516.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2993517.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2993519.png)

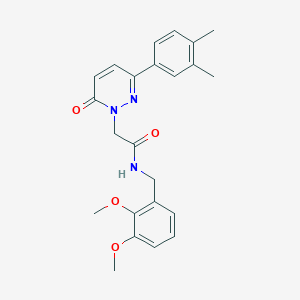
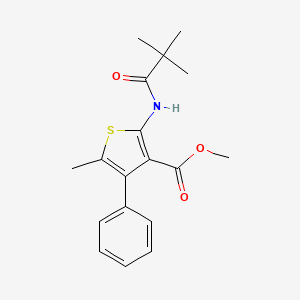
![3-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2993525.png)
